N3-TFBA-O2Oc
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Overview
Description
Aryl azides are well-known precursors of nitrenes and have been introduced as versatile photoaffinity labeling agents to probe biological receptors . This compound has been used as a photo-cross linker in estrogen receptor studies and for direct surface coating of carbon and organic-based polymers .
Preparation Methods
N3-TFBA-O2Oc is synthesized through a series of chemical reactions involving the introduction of azide and aryl groups. The synthetic route typically involves the following steps:
Formation of the azide group: This is achieved by reacting a suitable precursor with sodium azide under appropriate conditions.
Introduction of the aryl group: This involves the reaction of the azide-containing intermediate with an aryl halide in the presence of a suitable catalyst.
Chemical Reactions Analysis
N3-TFBA-O2Oc undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with a strained alkyne group, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a catalyst.
The major products formed from these reactions are triazole derivatives, which are useful in various applications, including bioconjugation and material science .
Scientific Research Applications
N3-TFBA-O2Oc has a wide range of scientific research applications, including:
Chemistry: Used as a click chemistry reagent for the synthesis of triazole derivatives.
Biology: Employed as a photoaffinity labeling agent to probe biological receptors.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) as a linker.
Industry: Applied in the direct surface coating of carbon and organic-based polymers.
Mechanism of Action
The mechanism of action of N3-TFBA-O2Oc involves the formation of highly reactive nitrene intermediates upon photolysis. These nitrene intermediates can insert into various chemical bonds, leading to the formation of stable covalent bonds with neighboring molecules . This property makes this compound a valuable tool for photo-crosslinking and bioconjugation applications .
Comparison with Similar Compounds
N3-TFBA-O2Oc is unique due to its combination of azide and aryl groups, which allows it to undergo both CuAAC and SPAAC reactions. Similar compounds include:
4-Azido-2,3,5,6-tetrafluorobenzoyl-AEEA: Another click chemistry reagent with similar properties.
8-(4-Azido-2,3,5,6-tetrafluorobenzoyl-amino)-3,6-dioxaoctanoic acid: A compound with similar applications in bioconjugation and material science.
This compound stands out due to its versatility and efficiency in various chemical reactions and applications .
Properties
IUPAC Name |
2-[2-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N4O5/c14-8-7(9(15)11(17)12(10(8)16)20-21-18)13(24)19-1-2-25-3-4-26-5-6(22)23/h1-5H2,(H,19,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPUVUGFIJXTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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